4-Bromo-2-(tributylstannyl)thiazole

Catalog No.
S682986
CAS No.
173978-98-8
M.F
C15H28BrNSSn
M. Wt
453.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(tributylstannyl)thiazole

CAS Number

173978-98-8

Product Name

4-Bromo-2-(tributylstannyl)thiazole

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-tributylstannane

Molecular Formula

C15H28BrNSSn

Molecular Weight

453.1 g/mol

InChI

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-1-6-2-5-3;/h3*1,3-4H2,2H3;1H;

InChI Key

ZBBDCVVDIHDNRL-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br

4-Bromo-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C₁₅H₂₈BrNSSn and a CAS number of 173978-98-8. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, along with a bromine atom at the 4-position and a tributylstannyl group at the 2-position. The tributylstannyl moiety enhances the compound's reactivity, making it useful in various synthetic applications. Its structure can be represented as follows:

  • Thiazole Ring: A five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
  • Bromine Substitution: A bromine atom attached to the fourth carbon of the thiazole ring.
  • Tributylstannyl Group: A tin atom bonded to three butyl groups, contributing to its reactivity in coupling reactions.

4-BT is classified as a hazardous material due to the presence of bromine and tin. It is considered toxic if swallowed and harmful upon skin contact []. Furthermore, 4-BT can cause skin irritation. Safety precautions like wearing gloves, protective eyewear, and working in a well-ventilated fume hood are essential when handling this compound [].

Please note:

  • The mechanism of action for 4-BT is not applicable as it is not directly involved in biological systems.
  • Case studies are not readily available due to the compound's role as a synthetic intermediate rather than a final product.

Synthesis:

4-Bromo-2-(tributylstannyl)thiazole is an organotin compound, meaning it contains a tin-carbon bond. While the specific synthetic route for this particular compound is not widely reported in the scientific literature, the general methods for synthesizing organotin compounds with similar structures are well established. These methods typically involve the reaction of a thiazole derivative with a tributyltin precursor, often in the presence of a catalyst. [, ]

Potential Applications:

  • Precursor for Organotin-Based Materials: Organotin compounds can be used as precursors for the synthesis of various functional materials, such as conducting polymers, semiconductors, and photoluminescent materials. The presence of the bromo and tributyltin groups in 4-Bromo-2-(tributylstannyl)thiazole suggests potential for exploring its application in the development of novel materials with specific properties. [, ]
  • Biomedical Research: Some organotin compounds exhibit interesting biological activities, including antitumor, antifungal, and antibacterial properties. While the biological activity of 4-Bromo-2-(tributylstannyl)thiazole is not reported, its structural similarity to other bioactive organotin compounds warrants further investigation in this area. However, it is important to note that organotin compounds can also exhibit significant toxicity, and extensive research is needed to assess the potential risks and benefits before any biomedical applications can be considered.
, particularly in cross-coupling processes. One notable reaction is the Stille coupling, where this compound can react with organic halides to form new carbon-carbon bonds. This reaction is facilitated by the presence of the tributylstannyl group, which acts as a nucleophile:

  • Stille Coupling Reaction: The compound can react with aryl or vinyl halides in the presence of palladium catalysts to yield substituted thiazoles.

Additionally, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by other nucleophiles.

Several synthesis methods have been reported for 4-Bromo-2-(tributylstannyl)thiazole:

  • Bromination of Thiazole: The thiazole precursor can be brominated at the 4-position using brominating agents.
  • Tributylstannylation: The introduction of the tributylstannyl group can be achieved through a reaction with tributylstannyl chloride in the presence of a base .
  • Cross-Coupling Reactions: Utilizing Stille or other cross-coupling methodologies allows for the formation of this compound from simpler precursors .

These methods highlight its versatility in synthetic organic chemistry.

4-Bromo-2-(tributylstannyl)thiazole finds applications primarily in organic synthesis:

  • Building Block in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Catalyst in Reactions: Its reactivity allows it to act as a catalyst or reagent in various

Several compounds share structural similarities with 4-Bromo-2-(tributylstannyl)thiazole. These include:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-thiazoleThiazole ring with bromine at position 4Lacks tributylstannyl group
2-(Tributylstannyl)-thiazoleThiazole ring with tributylstannyl at position 2No bromine substitution
5-MethylthiazoleMethyl group at position 5 on thiazoleDifferent functional group affecting reactivity
2-Amino-thiazoleAmino group at position 2 on thiazolePotentially different biological activity

The uniqueness of 4-Bromo-2-(tributylstannyl)thiazole lies in its combination of halogen and organotin functionalities, which enhance its reactivity compared to other thiazoles. This makes it particularly valuable in synthetic chemistry for creating diverse organic compounds.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

4-Bromo-2-(tributylstannyl)thiazole

Dates

Modify: 2023-08-15

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